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molecular formula C18H18O2 B8516357 1,3-Diphenylhexane-1,4-dione CAS No. 80460-13-5

1,3-Diphenylhexane-1,4-dione

Cat. No. B8516357
M. Wt: 266.3 g/mol
InChI Key: ITGQJXIGMXQCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08217073B2

Procedure details

A mixture of (E)-1,3-diphenyl-propenone (1.042 g; 5.00 mmol), propionaldehyde (0.40 mL; 5.6 mmol), 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (126 mg; 0.500 mmol) and triethyl-amine (0.42 mL; 3.0 mmol) in absolute ethanol (3.0 mL) was degassed then heated at 70° C. for 25 h. After an additional 1.5 h at 80° C., the organic volatiles were removed on a rotary evaporator. EtOAc (25 mL) was added and the solution washed with water (3×5 mL) and satd NaCl (2×5 mL); then dried (MgSO4), filtered through silica and washed through with EtOAc. Crude product was adsorbed onto silica (2.0 g) then purified by MPLC (40 g of silica using a 0→20% EtOAc in hexanes gradient). Pure product was obtained as a clear, pale tan liquid (760 mg; 57%). 1H NMR (CDCl3) δ 7.96 (m, 2H), 7.56 (m, 1H), 7.45 (m, 2H), 7.38-7.26 (m, 5H), 4.43 (dd, J=3.4, 10.2 Hz, 1H), 4.05 (dd, J=10.4, 18.0 Hz, 1H), 3.14 (dd, J=3.8, 18.2 Hz, 1H), 2.65 (m, 1H), 2.53 (m, 1H), 1.02 (t(app), J=7.2 Hz, 3H).
Quantity
1.042 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
126 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4](/[CH:7]=[CH:8]/[C:9]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)=[O:10])=[CH:5][CH:6]=1.[CH:17](=[O:20])[CH2:18][CH3:19].C(N(CC)CC)C>[Br-].C([N+]1C(C)=C(CCO)SC=1)C.C(O)C>[C:11]1([C:9](=[O:10])[CH2:8][CH:7]([C:4]2[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=2)[C:17](=[O:20])[CH2:18][CH3:19])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.042 g
Type
reactant
Smiles
C=1C=CC(=CC1)/C=C/C(=O)C=2C=CC=CC2
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(CC)=O
Name
Quantity
0.42 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
126 mg
Type
catalyst
Smiles
[Br-].C(C)[N+]1=CSC(=C1C)CCO
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
CUSTOM
Type
CUSTOM
Details
the organic volatiles were removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
EtOAc (25 mL) was added
WASH
Type
WASH
Details
the solution washed with water (3×5 mL) and satd NaCl (2×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered through silica
WASH
Type
WASH
Details
washed through with EtOAc
CUSTOM
Type
CUSTOM
Details
then purified by MPLC (40 g of silica using a 0→20% EtOAc in hexanes gradient)
CUSTOM
Type
CUSTOM
Details
Pure product was obtained as a clear, pale tan liquid (760 mg; 57%)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C1(=CC=CC=C1)C(CC(C(CC)=O)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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